
3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a fluorine atom attached to a benzoic acid moiety, forming a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: Introduction of the 1-amino-2-methylpropyl group through an alkylation reaction.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation and fluorination processes. The final product is often purified using crystallization or recrystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the benzoic acid moiety.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-fluorinated or modified benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with different functional groups.
科学研究应用
3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(1-Amino-2-methylpropyl)benzoic acid hydrochloride
- 4-Fluorobenzoic acid
- 1-Amino-2-methylpropylphosphonic acid
Uniqueness
3-(1-Amino-2-methylpropyl)-4-fluorobenzoic acid hydrochloride is unique due to the combination of its structural features, including the amino group, methyl group, and fluorine atom. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC 名称 |
3-(1-amino-2-methylpropyl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15) |
InChI 键 |
MZCPNCODRHJANN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


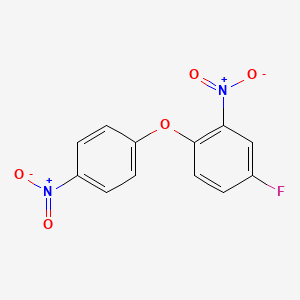

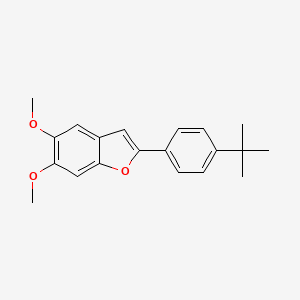
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
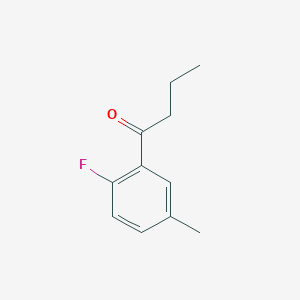
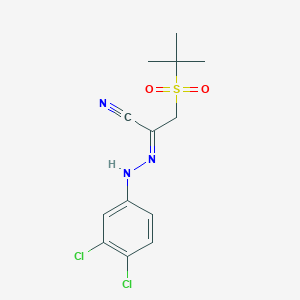
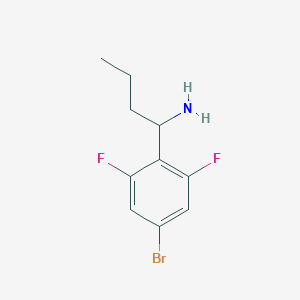
![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)



![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)


